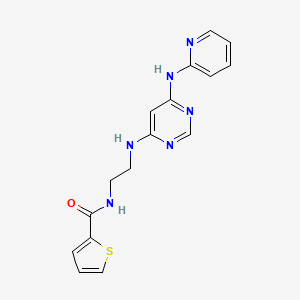

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

CAS No.: 1421485-23-5

Cat. No.: VC4202221

Molecular Formula: C16H16N6OS

Molecular Weight: 340.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421485-23-5 |

|---|---|

| Molecular Formula | C16H16N6OS |

| Molecular Weight | 340.41 |

| IUPAC Name | N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C16H16N6OS/c23-16(12-4-3-9-24-12)19-8-7-18-14-10-15(21-11-20-14)22-13-5-1-2-6-17-13/h1-6,9-11H,7-8H2,(H,19,23)(H2,17,18,20,21,22) |

| Standard InChI Key | UEDTUBDMRXBYFH-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key regions:

-

Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4.

-

Pyridin-2-ylamino Substituent: A pyridine ring attached via an amino group at position 6 of the pyrimidine.

-

Thiophene-2-carboxamide Linker: An ethylamino chain connects the pyrimidine to a thiophene ring bearing a carboxamide group .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₆OS |

| Molecular Weight | 340.4 g/mol |

| CAS Number | 1021038-70-9 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 7 |

| Topological Polar Surface Area | 126 Ų |

The compound’s solubility and logP values remain uncharacterized, but its high polar surface area suggests moderate permeability .

Synthesis and Manufacturing

Synthetic Strategies

While no direct synthesis is reported, analogous compounds in the pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine families provide methodological insights :

-

Pyrimidine Functionalization:

-

Carboxamide Formation:

Hypothetical Synthesis Pathway

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Chloropyrimidine synthesis | POCl₃, DMF, reflux |

| 2 | Amination | Ethylenediamine, DIPEA, DMF |

| 3 | Suzuki coupling | Pyridin-2-ylboronic acid, Pd catalyst |

| 4 | Carboxamide coupling | Thiophene-2-carboxylic acid, EDC, HOBt |

This route mirrors methods for RET inhibitors like compound 59, which shares a pyrimidine-thiophene scaffold .

Biological Activity and Mechanisms

Nuclear Receptor Modulation

Compounds with pyrimidin-2-ylamino motifs, like RXRα antagonists, demonstrate antiproliferative effects in HepG2 and A549 cells (IC₅₀ = 1–10 μM) . Substitutions at the pyrimidine C-4 position (e.g., 4-pyridyl) optimize activity, suggesting similar SAR for the target compound .

Structure-Activity Relationships (SAR)

Pyrimidine Substituents

-

C-6 Position: Pyridin-2-ylamino groups enhance kinase binding via π-π stacking and hydrogen bonding .

-

C-4 Position: Aromatic substituents (e.g., thiophene) improve solubility and selectivity .

Linker Optimization

-

Ethylamino Chain: A two-carbon spacer balances flexibility and rigidity, optimizing interactions with hydrophobic pockets .

Thiophene Carboxamide

-

Electron-Rich Heterocycle: The thiophene ring enhances π-cation interactions, while the carboxamide forms hydrogen bonds with catalytic lysines .

Future Directions

-

In Vitro Profiling: Assess kinase inhibition (RET, EGFR) and RXRα antagonism.

-

SAR Expansion: Explore substituents at the pyrimidine C-2 and thiophene C-5 positions.

-

ADMET Studies: Evaluate solubility, plasma protein binding, and hepatotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume